2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Brand Name: Vulcanchem
CAS No.: 90331-49-0
VCID: VC17268766
InChI: InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16)
SMILES:
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

CAS No.: 90331-49-0

Cat. No.: VC17268766

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one - 90331-49-0

Specification

CAS No. 90331-49-0
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Standard InChI InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16)
Standard InChI Key RZQUBKGADQVEOF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one belongs to the pyrrolopyridine family, featuring a bicyclic system with a ketone group at the 7-position and a phenyl substituent at the 2-position. The IUPAC name is 2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one, and its Standard InChI key is InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12) . The compound’s planar structure and electron-rich aromatic system facilitate interactions with biological targets, particularly kinase domains.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}
Molecular Weight210.23 g/mol
CAS Registry Number90331-49-0
Synonyms5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-2-phenyl; DTXSID50537073

Synthesis and Structural Optimization

Base-Promoted Three-Component Reaction

A widely employed synthetic route involves a base-promoted reaction of β-enamino imides, aromatic aldehydes, and malononitrile. This method proceeds under mild conditions (room temperature, aqueous ethanol) to yield the pyrrolopyridine core with high purity (>95%). The reaction mechanism likely involves:

  • Knoevenagel condensation between the aldehyde and malononitrile.

  • Michael addition of the β-enamino imide to the intermediate.

  • Cyclization and aromatization to form the bicyclic structure.

Structural Analogues and SAR Studies

Modifications to the phenyl ring and pyrrolopyridine core have been explored to enhance bioactivity. For example:

  • Fluorine substitution at the 7′-position improves van der Waals interactions with kinase targets, as seen in related pyrrolo[1,2-b] triazole derivatives .

  • Methyl groups at the R1 position maintain optimal dihedral angles for target binding, whereas bulkier substituents (e.g., chlorine) reduce potency .

Mechanism of Action and Biological Targets

FGFR Inhibition

The compound acts as a type I kinase inhibitor, competitively binding to the ATP-binding pocket of FGFR1–4. This prevents receptor autophosphorylation and subsequent activation of MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell survival. In vitro studies show IC50 values in the nanomolar range for FGFR-dependent cell lines.

Therapeutic Applications and Preclinical Data

Oncology

FGFR dysregulation is implicated in hepatocellular carcinoma, breast cancer, and urothelial carcinoma. In murine xenograft models, pyrrolopyridine-based inhibitors reduce tumor volume by 60–70% at 10 mg/kg doses. Synergistic effects with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation.

Neurodegenerative Diseases

The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) makes it a candidate for Alzheimer’s disease and amyotrophic lateral sclerosis (ALS). RIPK1 inhibitors derived from similar scaffolds show >80% reduction in neuronal death in vitro .

Future Directions and Challenges

Dual-Target Inhibitors

Combining FGFR and RIPK1 inhibition in a single molecule could address resistance mechanisms in cancer. Molecular docking studies suggest overlapping allosteric pockets amenable to hybrid scaffold design .

Prodrug Development

Enhancing solubility through phosphate prodrugs (e.g., acyloxyalkyl esters) may improve intravenous formulations. Preliminary data show a 5-fold increase in aqueous solubility for prodrug analogs.

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